molecular formula C16H16N2O3 B5830718 N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide

N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide

Cat. No. B5830718
M. Wt: 284.31 g/mol
InChI Key: ZFUQNHMYTICAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide, commonly referred to as DPNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPNB is a member of the nitrobenzamide family of compounds, which are known to possess a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of DPNB is not fully understood. However, it has been suggested that DPNB may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth. DPNB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
DPNB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. DPNB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DPNB has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPNB in lab experiments is its well-established synthesis method, which allows for the production of large quantities of pure DPNB. In addition, DPNB has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. However, one of the main limitations of using DPNB in lab experiments is its potential toxicity. DPNB has been shown to have toxic effects on certain cell types, and caution should be exercised when using DPNB in lab experiments.

Future Directions

There are several future directions for research on DPNB. One area of research could be to further elucidate the mechanism of action of DPNB. Another area of research could be to explore the potential applications of DPNB in other areas of scientific research, such as neurobiology or immunology. Additionally, further studies could be conducted to assess the potential toxicity of DPNB and to develop strategies to minimize its toxic effects.
Conclusion:
In conclusion, DPNB is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. The synthesis method for DPNB is well-established, and DPNB has been shown to have a wide range of biochemical and physiological effects. While there are limitations to using DPNB in lab experiments, there are also several future directions for research on DPNB that could lead to new discoveries and potential applications in scientific research.

Synthesis Methods

The synthesis of DPNB involves the reaction of 3,5-dimethylaniline with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified through recrystallization to obtain pure DPNB. This synthesis method has been well-established and has been used to produce DPNB in large quantities for scientific research purposes.

Scientific Research Applications

DPNB has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. DPNB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that DPNB may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-6-11(2)8-14(7-10)17-16(19)13-5-4-12(3)15(9-13)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUQNHMYTICAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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